2-Chloro-3,4-dimethoxybenzonitrile
Overview
Description
2-Chloro-3,4-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of benzonitrile, characterized by the presence of chloro and methoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,4-dimethoxybenzaldehyde.
Reaction with Hydroxylamine: The aldehyde is first converted to its oxime derivative using hydroxylamine hydrochloride in the presence of a base.
Chlorination: The oxime is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Cyclization and Dehydration: The resulting intermediate undergoes cyclization and dehydration to form this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 2-chloro-3,4-dimethoxybenzoic acid or 2-chloro-3,4-dimethoxybenzaldehyde.
Reduction: Formation of 2-chloro-3,4-dimethoxybenzylamine.
Scientific Research Applications
2-Chloro-3,4-dimethoxybenzonitrile is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
Industry: Used in the manufacture of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3,4-dimethoxybenzonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups influence its reactivity and binding affinity to enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
- 2-Chloro-4-methoxybenzonitrile
- 3,4-Dimethoxybenzonitrile
- 2-Chloro-3-methoxybenzonitrile
Comparison:
- 2-Chloro-3,4-dimethoxybenzonitrile has both chloro and methoxy groups, providing unique reactivity and binding properties compared to compounds with only one of these substituents.
- 2-Chloro-4-methoxybenzonitrile lacks the additional methoxy group, which can affect its solubility and reactivity.
- 3,4-Dimethoxybenzonitrile lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
- 2-Chloro-3-methoxybenzonitrile has only one methoxy group, which can influence its electronic properties and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-3,4-dimethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVLTABTKVOGCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379407 | |
Record name | 2-chloro-3,4-dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119413-61-5 | |
Record name | 2-chloro-3,4-dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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